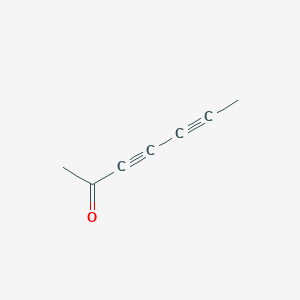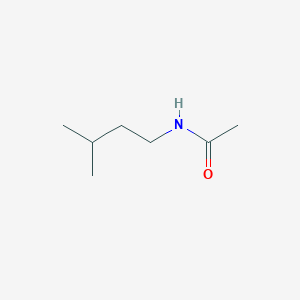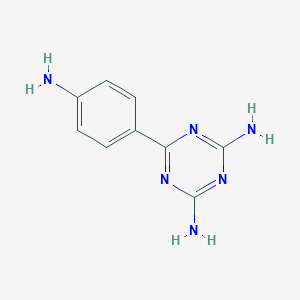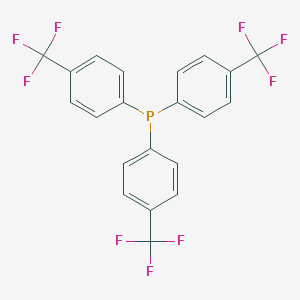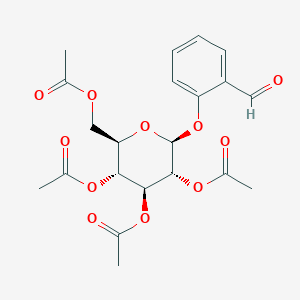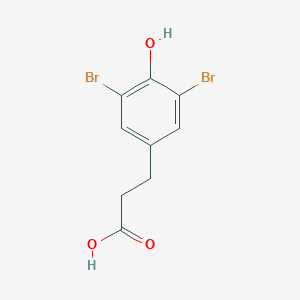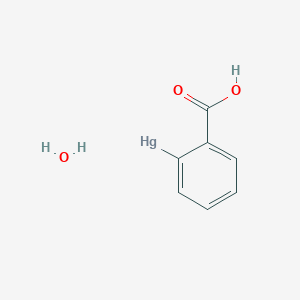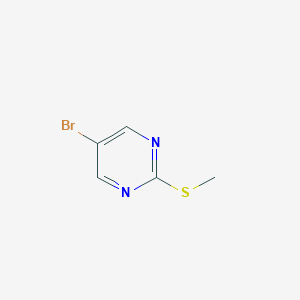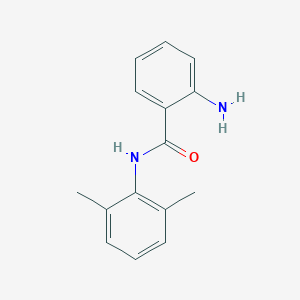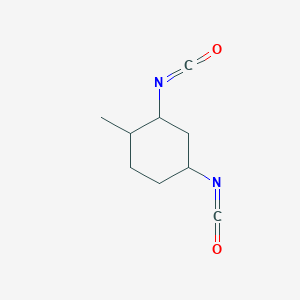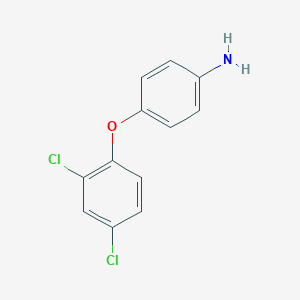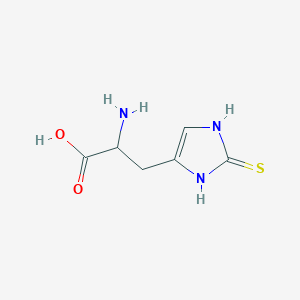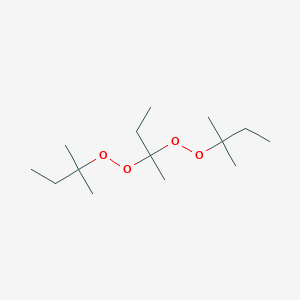
2,2-Di(tert-amylperoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Di(tert-amylperoxy)butane, commonly known as DTA, is a peroxide compound that has been widely used in scientific research due to its unique properties. DTA is a colorless liquid that is highly reactive and can easily decompose to produce free radicals.
Mecanismo De Acción
DTA decomposes to produce free radicals, which can initiate polymerization reactions. The free radicals produced by DTA can also be used in organic synthesis to create new compounds. The mechanism of action of DTA is complex and depends on the specific application.
Efectos Bioquímicos Y Fisiológicos
DTA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to cells in vitro and can cause DNA damage. DTA can also cause skin irritation and respiratory problems if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTA has several advantages for lab experiments, including its high reactivity and ability to produce free radicals. It is also relatively easy to synthesize and handle. However, DTA is highly reactive and can be dangerous if not handled properly. It is also toxic to cells and can cause DNA damage, which limits its use in certain applications.
Direcciones Futuras
There are several potential future directions for the use of DTA in scientific research. One area of interest is the use of DTA as a radical initiator for the production of new polymers with unique properties. Another potential application is the use of DTA in the synthesis of new organic compounds. Further research is needed to fully understand the mechanism of action and potential applications of DTA in scientific research.
Métodos De Síntesis
DTA can be synthesized by the reaction of tert-amyl hydroperoxide with 1,3-butadiene in the presence of a catalyst such as boron trifluoride etherate. The reaction produces DTA as the main product along with other minor products. The synthesis process requires careful handling due to the high reactivity of DTA, which can cause explosions if not handled properly.
Aplicaciones Científicas De Investigación
DTA has been widely used in scientific research as a radical initiator for polymerization reactions. It is commonly used in the production of polyethylene, polystyrene, and other polymers. DTA can also be used as a source of free radicals in organic synthesis and as a curing agent for epoxy resins.
Propiedades
Número CAS |
13653-62-8 |
|---|---|
Nombre del producto |
2,2-Di(tert-amylperoxy)butane |
Fórmula molecular |
C14H30O4 |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
2-methyl-2-[2-(2-methylbutan-2-ylperoxy)butan-2-ylperoxy]butane |
InChI |
InChI=1S/C14H30O4/c1-9-12(4,5)15-17-14(8,11-3)18-16-13(6,7)10-2/h9-11H2,1-8H3 |
Clave InChI |
IVOIHMSMNONJSR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)OOC(C)(CC)OOC(C)(C)CC |
SMILES canónico |
CCC(C)(C)OOC(C)(CC)OOC(C)(C)CC |
Otros números CAS |
13653-62-8 |
Pictogramas |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)
